Methyl 3-hydroxydodecanoate

概要

説明

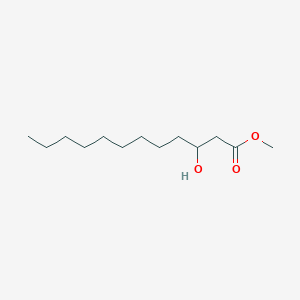

Methyl 3-hydroxydodecanoate, also known as 3-hydroxydodecanoic acid methyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . It is a methyl ester derivative of 3-hydroxydodecanoic acid and is commonly used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxydodecanoate can be synthesized through several methods. One common synthetic route involves the reaction of decyl aldehyde with methyl bromoacetate in the presence of a base, followed by hydrolysis and esterification . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 3-hydroxydodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

化学反応の分析

Types of Reactions: Methyl 3-hydroxydodecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.

Major Products:

Oxidation: 3-oxododecanoic acid or dodecanedioic acid.

Reduction: 3-hydroxydodecanol.

Substitution: 3-chlorododecanoic acid methyl ester or 3-bromododecanoic acid methyl ester.

科学的研究の応用

Biochemical Applications

1. Internal Standard in Analytical Chemistry

Methyl 3-hydroxydodecanoate is utilized as an internal standard in gas chromatography and mass spectrometry. Its stable nature and distinct mass spectrum make it ideal for quantifying other fatty acids and metabolites in complex biological samples .

2. Lipid Metabolism Studies

Research indicates that this compound can serve as a substrate for various enzymes involved in lipid metabolism, particularly in studies examining the biosynthesis of methylketones from fatty acids. This compound mimics natural substrates, allowing researchers to investigate enzyme kinetics and substrate specificity .

3. Microbial Production

This compound is also significant in microbial biotechnology. Certain strains of bacteria can convert fatty acids into hydroxy fatty acids, including this compound. This transformation is essential for producing biofuels and bioplastics from renewable resources .

Industrial Applications

1. Biodiesel Production

this compound is explored as a potential biodiesel feedstock due to its favorable properties as a fatty acid methyl ester (FAME). Studies have shown that blending it with conventional diesel can improve fuel properties such as cetane number and cold flow characteristics .

2. Cosmetic and Personal Care Products

The compound’s emollient properties make it suitable for formulations in cosmetic products. It acts as a moisturizing agent and is used in creams and lotions for its skin-conditioning benefits .

Case Study 1: Enzymatic Activity Assessment

A study assessed the activity of the enzyme Methylketone Synthase 1 using this compound as a substrate. The results showed that the enzyme efficiently catalyzed the decarboxylation of this compound, leading to the production of methylketones, which have applications in flavor and fragrance industries .

| Parameter | Value |

|---|---|

| Km (µM) | 18.4 |

| kcat (min⁻¹) | 227.9 |

Case Study 2: Fuel Property Evaluation

In an investigation of biodiesel properties, this compound was blended with conventional diesel fuels to evaluate its performance characteristics. The study concluded that incorporating this compound enhanced the lubricity and stability of biodiesel blends .

作用機序

The mechanism of action of methyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting various biological effects.

類似化合物との比較

Methyl 3-hydroxydodecanoate can be compared with other similar compounds, such as:

Methyl 3-hydroxydecanoate: A shorter-chain analog with similar chemical properties but different biological activities.

Methyl 3-hydroxytetradecanoate: A longer-chain analog with distinct physical and chemical properties.

Methyl 3-hydroxyhexanoate: A compound with a shorter carbon chain and different reactivity.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer unique chemical and biological properties.

生物活性

Methyl 3-hydroxydodecanoate, a medium-chain fatty acid methyl ester, has gained attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores its biological activity, synthesis, and implications in health and disease.

Chemical Structure and Properties

This compound is an ester derived from 3-hydroxydodecanoic acid, characterized by a hydroxyl group at the third carbon of the dodecanoic acid chain. Its chemical formula is C13H26O3, and it exhibits both hydrophilic and hydrophobic characteristics, making it versatile in biological systems.

Biological Activity

1. Metabolic Pathways:

this compound is involved in fatty acid metabolism, particularly in mitochondrial pathways. Studies have shown that it can be produced as a metabolite during the incomplete oxidation of fatty acids in rat liver mitochondria. The accumulation of 3-hydroxy fatty acids, including this compound, indicates its role as an intermediate in energy metabolism .

2. Biomarker for Disorders:

This compound serves as a biomarker for various fatty acid oxidative disorders. Elevated levels of 3-hydroxy fatty acids in urine are indicative of deficiencies in long- and short-chain 3-hydroxy-acyl-CoA dehydrogenases, enzymes critical for fatty acid β-oxidation . Such conditions can lead to metabolic disorders, highlighting the importance of monitoring this compound levels in clinical settings.

3. Biocompatibility and Tissue Engineering:

Recent studies have demonstrated that polyhydroxyalkanoates (PHAs) containing this compound exhibit biocompatibility with cell lines such as C2C12 myoblasts. These PHAs can serve as scaffolds for tissue engineering applications, showing significant cell proliferation compared to traditional materials . This suggests potential therapeutic uses in regenerative medicine.

Case Study 1: Mitochondrial Metabolism

A study investigating the mitochondrial metabolism of dodecanoic acid revealed that this compound is a primary metabolite produced during the oxidation process. The research highlighted that the presence of carnitine did not significantly alter its accumulation, indicating a stable metabolic pathway .

Case Study 2: PHA Production

Research on Pseudomonas mendocina CH50 demonstrated the production of poly(3-hydroxydecanoate-co-3-hydroxydodecanoate) using biodiesel waste as a substrate. The resulting copolymer showed enhanced biocompatibility, making it suitable for soft tissue engineering applications .

Table 1: Comparison of Fatty Acid Metabolites in Mitochondrial Studies

| Metabolite | Concentration (nmol/mg protein) | Notes |

|---|---|---|

| This compound | 4.20 ± 0.9 | Major component from dodecanoic acid |

| Methyl 3-hydroxydecanoate | <1 | Minor component |

| Cis-3-dodecenoic acid | <1 | Isomerization product |

| Trans-3-dodecenoic acid | <1 | Isomerization product |

Research Findings

Research indicates that this compound plays a crucial role not only as a metabolic intermediate but also as a potential therapeutic agent due to its biocompatibility and utility in biomedical applications. The ability to utilize biodiesel waste for its production further enhances its significance in sustainable practices.

特性

IUPAC Name |

methyl 3-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993650 | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72864-23-4 | |

| Record name | Methyl-3-hydroxydodec-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 3-hydroxydodecanoate in bioplastic production?

A1: this compound is a monomer identified in polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible plastic produced by microorganisms. [] Researchers have successfully demonstrated the production of PHAs by Pseudomonas putida MTCC 2475 using potato peel waste (Solanum tuberosum periderm) as a carbon source. [] Gas chromatography-mass spectrometry analysis of the resulting PHA revealed this compound as one of the constituent monomers, along with 3-Hydroxytetradecanoate and Hexadecanoic acid 3-Hydroxy methyl esters. [] This highlights the potential of utilizing food waste streams for sustainable bioplastic production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。